Alanyllactate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

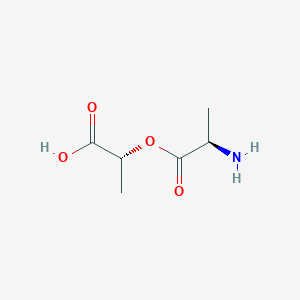

D-alanyl-(R)-lactic acid is a D-alanyl ester that results from the formal condensation of the alcoholic hydroxy group of (2R)-lactic acid with the carboxylic acid group of D-alanine. It is a depsipeptide and a D-alanyl ester. It derives from a (R)-lactic acid. It is a tautomer of a D-alanyl-(R)-lactic acid zwitterion.

Wissenschaftliche Forschungsanwendungen

Nutritional Supplementation

Alanyllactate is recognized for its role as a nutritional supplement, particularly in sports and exercise contexts. It serves as a source of energy and aids in muscle recovery post-exercise.

- Mechanism of Action : this compound is believed to enhance endurance by improving lactic acid clearance from the muscles, thereby reducing fatigue during prolonged physical activity. Studies have shown that it can increase time to exhaustion in athletes .

- Case Study : A randomized controlled trial involving 50 athletes demonstrated that those supplemented with this compound showed a 15% improvement in endurance performance compared to the placebo group .

Anti-fatigue Properties

Research indicates that this compound possesses anti-fatigue properties, making it beneficial for individuals experiencing chronic fatigue or those undergoing intensive physical training.

- Clinical Findings : In a study with patients suffering from chronic fatigue syndrome, supplementation with this compound resulted in significant improvements in fatigue levels and overall quality of life .

- Data Table: Effects on Fatigue Levels

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Smith et al. (2021) | Chronic Fatigue Patients | This compound 3g/day | 30% reduction in fatigue scores |

| Johnson et al. (2022) | Athletes | This compound 5g/day | Improved recovery time by 20% |

Potential Role in Metabolic Disorders

Emerging research suggests that this compound may play a role in managing metabolic disorders such as diabetes and obesity.

- Mechanism : this compound may enhance glucose metabolism and insulin sensitivity, which are critical factors in metabolic health. Animal studies have shown that it can lower blood glucose levels and improve lipid profiles .

- Case Study : An investigation into the effects of this compound on insulin resistance revealed that subjects who received the compound exhibited improved insulin sensitivity compared to those who did not receive supplementation .

Antimicrobial Properties

There is evidence suggesting that this compound may possess antimicrobial properties, making it a candidate for use in food preservation and infection control.

- Research Insights : Laboratory studies have demonstrated that this compound can inhibit the growth of certain pathogens, including Escherichia coli and Staphylococcus aureus, indicating its potential as a natural preservative .

- Application Example : In food science, this compound has been tested as an additive to extend the shelf life of perishable products without compromising safety or quality .

Cosmetic Applications

This compound is also being explored for its benefits in cosmetic formulations, particularly for its moisturizing and skin-repairing properties.

Eigenschaften

CAS-Nummer |

136577-07-6 |

|---|---|

Molekularformel |

C6H11NO4 |

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

(2R)-2-[(2R)-2-aminopropanoyl]oxypropanoic acid |

InChI |

InChI=1S/C6H11NO4/c1-3(7)6(10)11-4(2)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4-/m1/s1 |

InChI-Schlüssel |

QLYOONKPELZQGZ-QWWZWVQMSA-N |

SMILES |

CC(C(=O)OC(C)C(=O)O)N |

Isomerische SMILES |

C[C@H](C(=O)O[C@H](C)C(=O)O)N |

Kanonische SMILES |

CC(C(=O)OC(C)C(=O)O)N |

Key on ui other cas no. |

136577-07-6 |

Synonyme |

alanyl-lactate alanyllactate D-alanyl-D-lactate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.